molecular formula C6H11ClO2S2 B15258617 (2-Methylthiolan-2-yl)methanesulfonyl chloride

(2-Methylthiolan-2-yl)methanesulfonyl chloride

Cat. No.: B15258617
M. Wt: 214.7 g/mol
InChI Key: GPTAJPFOGMCWDF-UHFFFAOYSA-N
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Description

(2-Methylthiolan-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO2S2. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in organic solvents and is reactive towards water, alcohols, and amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylthiolan-2-yl)methanesulfonyl chloride can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The general reaction involves heating methanesulfonic acid with thionyl chloride at around 95°C for several hours. The reaction produces methanesulfonyl chloride along with sulfur dioxide and hydrogen chloride as by-products .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where methanesulfonic acid is chlorinated using thionyl chloride. The reaction is carried out under controlled conditions to ensure the efficient production of the desired compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with alcohols to form methanesulfonates.

    Elimination Reactions: It can undergo elimination to form sulfene, which is highly reactive.

    Reduction Reactions: It can be reduced to form methanesulfonic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylthiolan-2-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylthiolan-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound undergoes elimination to form sulfene, which is highly reactive and can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylthiolan-2-yl)methanesulfonyl chloride is unique due to the presence of the 2-methylthiolan-2-yl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where its unique reactivity can be leveraged .

Properties

Molecular Formula

C6H11ClO2S2

Molecular Weight

214.7 g/mol

IUPAC Name

(2-methylthiolan-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H11ClO2S2/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3

InChI Key

GPTAJPFOGMCWDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)CS(=O)(=O)Cl

Origin of Product

United States

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